

# Span 20: Applications in Pharmaceutical Drug Delivery Systems

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## Compound of Interest

Compound Name: Sorbitan monododecanoate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Span 20, also known as Sorbitan monolaurate, is a non-ionic surfactant widely utilized in the pharmaceutical industry as an emulsifier, stabilizer, and drug delivery vehicle. Its biocompatibility and ability to form stable vesicular and emulsion-based systems make it an invaluable excipient in the formulation of various drug delivery systems. This document provides detailed application notes and experimental protocols for the use of Span 20 in niosomes, nanoemulsions, and microemulsions for pharmaceutical applications.

## Application 1: Niosomal Drug Delivery

Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol. Span 20, with its hydrophilic-lipophilic balance (HLB) value of 8.6, is a suitable surfactant for forming stable niosomes, often in combination with cholesterol to enhance vesicle stability. These systems can encapsulate both hydrophilic and lipophilic drugs, offering advantages such as improved bioavailability, sustained release, and targeted drug delivery.

## Application Note: Niosomes for Oral and Topical Drug Delivery

Span 20-based niosomes have been successfully formulated to enhance the oral bioavailability of poorly water-soluble drugs by protecting them from enzymatic degradation and improving their absorption. For instance, nimodipine-loaded niosomes have demonstrated a significant improvement in bioavailability. In topical applications, niosomes can facilitate the penetration of drugs through the skin, providing a localized and sustained therapeutic effect for drugs like ketoprofen.

Table 1: Quantitative Data for Span 20-Based Niosomal Formulations

Drug	Surfactant:Cholesterol Ratio	Particle Size (nm)	Encapsulation Efficiency (%)	Zeta Potential (mV)	Polydispersity Index (PDI)	Reference
Nimodipine	1:2 (Span 20:Cholesterol)	203.63 ± 1.41	57.1 ± 3.45	-46.67 ± 2.20	0.125 ± 0.059	[1]
Ketoprofen	1:1 (Span 20:Cholesterol)	250 - 450	60 - 80	-20 to -40	0.2 - 0.4	[2][3]
Doxorubicin	Various Span:Cholesterol ratios	~150 - 300	60 - 85	Not specified	Not specified	[4][5]

## Experimental Protocol: Preparation of Span 20 Niosomes by Thin Film Hydration Method

This protocol describes the preparation of Span 20-based niosomes using the widely adopted thin film hydration technique.

Materials:

- Span 20
- Cholesterol

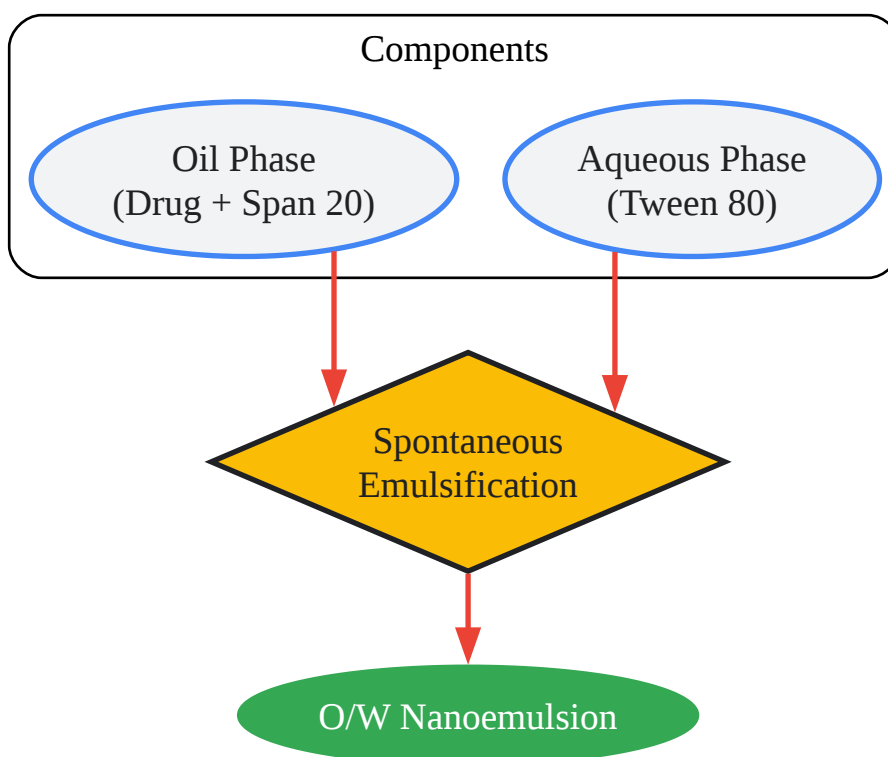
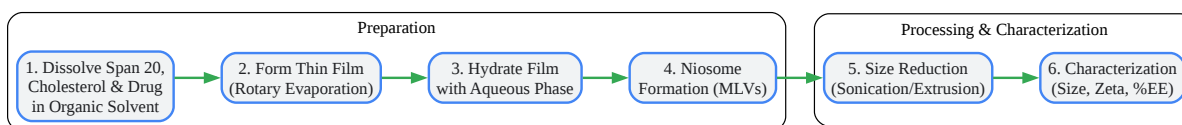
- Drug of interest
- Organic solvent (e.g., chloroform, methanol, or a mixture)
- Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
- Rotary evaporator
- Bath sonicator or probe sonicator
- Syringe filters (for size extrusion, optional)

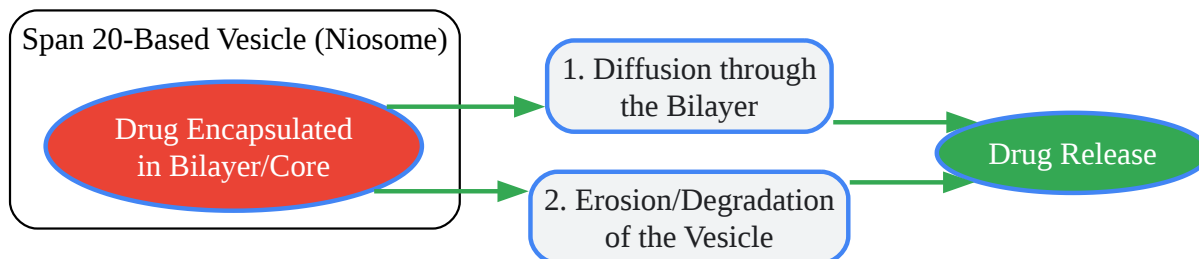
Procedure:

- **Lipid Mixture Preparation:** Dissolve specific molar ratios of Span 20 and cholesterol in a suitable organic solvent in a round-bottom flask. For example, a 1:1 molar ratio of Span 20 to cholesterol.
- **Drug Incorporation (for lipophilic drugs):** If the drug is lipophilic, dissolve it in the same organic solvent along with the surfactant and cholesterol.
- **Thin Film Formation:** Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at a temperature above the glass transition temperature of the surfactant (e.g., 60°C). A thin, dry film of the lipid mixture will form on the inner wall of the flask.
- **Film Hydration:** Hydrate the thin film by adding the aqueous buffer (e.g., PBS pH 7.4). If the drug is hydrophilic, it should be dissolved in this aqueous phase. The hydration is carried out at a temperature above the phase transition temperature of the surfactant, with gentle rotation of the flask.
- **Vesicle Formation:** Continue the hydration for a specified period (e.g., 1 hour) to allow for the swelling of the lipid film and the formation of multilamellar vesicles (MLVs).
- **Size Reduction (Optional):** To obtain smaller and more uniform vesicles (small unilamellar vesicles or SUVs), the niosomal suspension can be subjected to sonication using a bath or probe sonicator, or extruded through polycarbonate membranes of a specific pore size.

### Characterization:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured using a Zetasizer to assess the surface charge and stability of the vesicles.
- Encapsulation Efficiency (%EE): Calculated using the formula:  $\%EE = [(Total\ Drug - Free\ Drug) / Total\ Drug] \times 100$  Free drug is typically separated from the niosomes by centrifugation or dialysis.
- Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).





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- To cite this document: BenchChem. [Span 20: Applications in Pharmaceutical Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3434989#span-20-applications-in-pharmaceutical-drug-delivery-systems\]](https://www.benchchem.com/product/b3434989#span-20-applications-in-pharmaceutical-drug-delivery-systems)

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